molecular formula C14H19NO3 B1503551 Methyl 2-(4-benzylmorpholin-3-yl)acetate CAS No. 1027512-11-3

Methyl 2-(4-benzylmorpholin-3-yl)acetate

Cat. No.: B1503551
CAS No.: 1027512-11-3
M. Wt: 249.3 g/mol
InChI Key: NDALEGUOVNXIKT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically connected to the broader evolution of morpholine chemistry, which traces its origins to the late nineteenth century when Ludwig Knorr first identified morpholine as a distinct chemical entity. Knorr's initial discovery of morpholine occurred during his investigations into the structure of morphine, though he initially mischaracterized the relationship between these compounds, believing morpholine to be a structural component of the opiate alkaloid. This historical misunderstanding, while ultimately incorrect, provided the nomenclatural foundation for morpholine and established the groundwork for subsequent investigations into morpholine-containing compounds.

The development of more complex morpholine derivatives, including substituted variants like this compound, emerged as a natural progression of synthetic organic chemistry throughout the twentieth century. The systematic exploration of morpholine modifications gained particular momentum with advances in heterocyclic chemistry and the recognition of morpholine's favorable pharmacokinetic properties. The synthesis of methyl-substituted morpholine acetic acid esters, as documented in recent comprehensive studies, represents a culmination of decades of methodological refinement in morpholine chemistry. These synthetic approaches have evolved from early empirical methods to sophisticated, stereocontrolled processes that enable the production of enantiomerically pure compounds with precisely defined stereochemical configurations.

The emergence of this compound as a compound of particular interest reflects the intersection of several important developments in chemical research. The growing understanding of structure-activity relationships in morpholine-containing pharmaceuticals, combined with advances in asymmetric synthesis methodologies, created the scientific foundation necessary for the targeted development of this specific structural variant. The compound's appearance in various chemical databases and commercial catalogs represents the maturation of synthetic methodologies that allow for its reliable preparation and characterization.

Structural Significance in Morpholine Derivatives

The structural architecture of this compound embodies several key design elements that distinguish it within the broader family of morpholine derivatives. The morpholine ring system, characterized by its six-membered heterocycle containing both nitrogen and oxygen atoms, provides a fundamental scaffold that exhibits remarkable conformational flexibility while maintaining specific geometric constraints. The oxygen and nitrogen atoms are positioned in a 1,4-relationship within the ring, creating a dipolar structure that facilitates diverse intermolecular interactions through hydrogen bonding and electrostatic interactions with biological targets.

The benzyl substitution at the nitrogen position introduces significant lipophilic character to the molecule while simultaneously providing a site for potential aromatic interactions with protein targets. This structural modification represents a common strategy in medicinal chemistry for enhancing membrane permeability and target selectivity. The benzyl group's positioning allows for π-π stacking interactions and contributes to the overall three-dimensional shape of the molecule, factors that can be crucial for biological activity and selectivity profiles.

The acetate ester functionality attached at the 3-position of the morpholine ring serves multiple structural and functional purposes. From a synthetic perspective, the ester group provides a convenient handle for further chemical modifications and serves as a protecting group during complex synthetic sequences. The methyl ester specifically offers an optimal balance between stability and reactivity, allowing for selective transformations while maintaining the integrity of the morpholine core structure. The spatial orientation of the acetate substituent creates additional chiral centers and contributes to the overall stereochemical complexity of the molecule.

Structural Feature Chemical Significance Functional Impact
Morpholine Ring Six-membered heterocycle with N and O atoms Provides conformational flexibility and hydrogen bonding capability
Benzyl Substitution Aromatic system attached to nitrogen Enhances lipophilicity and enables π-π interactions
Acetate Ester Methyl ester functionality at position 3 Offers synthetic versatility and modulates physicochemical properties
Stereochemistry Multiple chiral centers Determines biological activity and selectivity profiles

Academic and Industrial Relevance

The academic significance of this compound extends across multiple disciplines within chemical sciences, reflecting its utility as both a synthetic target and a research tool. Within the field of synthetic organic chemistry, this compound serves as an exemplar of complex heterocyclic synthesis, demonstrating the application of advanced methodologies for constructing substituted morpholine systems with defined stereochemistry. Recent academic publications have highlighted the development of efficient synthetic routes to such compounds using indium-catalyzed intramolecular reductive etherification reactions, which allow for the construction of various substituted morpholines with excellent yields and high stereoselectivity.

The compound's relevance in medicinal chemistry research stems from the well-established importance of morpholine-containing structures in pharmaceutical development. Morpholine derivatives have demonstrated significant therapeutic potential across diverse therapeutic areas, with particular prominence in central nervous system applications due to their favorable pharmacokinetic properties. The morpholine scaffold's ability to cross the blood-brain barrier, combined with its optimal lipophilic-hydrophilic balance, makes it an attractive framework for neurologically active compounds. Academic research has extensively documented how morpholine-containing compounds can modulate various molecular targets through direct binding interactions, scaffolding functions, and pharmacokinetic optimization.

Industrial applications of this compound and related compounds span pharmaceutical development, chemical synthesis, and materials science. The compound's availability through specialized chemical suppliers indicates its utility as a building block in industrial synthetic processes. The industrial production of morpholine itself, primarily through the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia under high temperature and pressure conditions, provides the foundational starting materials for more complex derivatives. These industrial processes have been optimized for large-scale production, enabling the economic preparation of morpholine derivatives for various applications.

The pharmaceutical industry's interest in morpholine-containing compounds has driven significant investment in research and development programs focused on this chemical class. The systematic chemical diversity approach, which guides the expansion of saturated drug-like scaffolds through regiochemical and stereochemical variation, has been specifically applied to morpholine derivatives, resulting in comprehensive libraries of compounds for biological screening. This systematic approach has yielded collections of methyl-substituted morpholine acetic acid esters that vary systematically in both regiochemistry and stereochemistry, providing valuable resources for medicinal chemistry optimization programs.

Research Application Academic Impact Industrial Significance
Synthetic Methodology Development of stereoselective synthesis protocols Scalable production processes for pharmaceutical intermediates
Medicinal Chemistry Structure-activity relationship studies in CNS drug discovery Lead compound optimization in pharmaceutical development
Chemical Biology Molecular probe development for target validation Tool compound synthesis for drug discovery screening
Materials Science Investigation of morpholine-based polymer systems Development of specialty chemicals with defined properties

The compound's emergence in patent literature and specialized chemical databases reflects its growing importance in proprietary research and development activities. The documentation of multiple stereoisomeric forms and their distinct Chemical Abstracts Service numbers indicates the industrial recognition of stereochemistry's critical role in determining biological and chemical properties. This level of detailed characterization suggests ongoing commercial interest and potential applications in high-value chemical markets where stereochemical purity is essential.

Properties

IUPAC Name

methyl 2-(4-benzylmorpholin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-14(16)9-13-11-18-8-7-15(13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDALEGUOVNXIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674230
Record name Methyl (4-benzylmorpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-11-3
Record name Methyl (4-benzylmorpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-(4-benzylmorpholin-3-yl)acetate, also known as (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester, primarily involves esterification reactions starting from (S)-4-benzylmorpholine. The general synthetic route includes the reaction of (S)-4-benzylmorpholine with acetic acid and methanol under acidic conditions. This process facilitates the formation of the ester linkage by reacting the carboxylic acid group of acetic acid with the hydroxyl group of methanol, yielding the methyl ester product.

In laboratory synthesis, controlled acidic conditions, temperature regulation, and reaction time optimization are critical to maximize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate esterification.

Alternative Synthetic Strategies

While direct esterification is the most straightforward method, alternative approaches to synthesize morpholine derivatives with benzyl substitution include multistep syntheses starting from amino acid derivatives such as L-tyrosine. For example, morpholine ring systems with benzyl groups have been synthesized via:

  • Protection of amino acid functional groups.
  • Cyclization reactions to form the morpholine ring.
  • Subsequent functional group modifications to introduce the methyl acetate moiety.

Such multistep syntheses have been reported with high yields and purity, confirmed by spectroscopic methods like ^1H NMR and mass spectrometry. These methods provide flexibility to introduce various substituents on the morpholine ring, which can be useful for medicinal chemistry applications.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Esterification (S)-4-Benzylmorpholine, Acetic acid, Methanol, Acid catalyst (e.g., H2SO4) Formation of methyl ester
Protection/Deprotection Protecting groups (e.g., CBZ), Acid/base for deprotection Facilitate selective reactions
Cyclization (if applicable) Suitable cyclizing agents, controlled heating Morpholine ring formation

The esterification typically occurs under reflux with acid catalysis for several hours. Protection and deprotection steps are employed in multistep syntheses to prevent side reactions and ensure regioselectivity.

Purification and Characterization

Post-synthesis, purification methods include:

  • Extraction with organic solvents.
  • Vacuum distillation or recrystallization.
  • Thin-layer chromatography (TLC) to monitor purity.

Characterization is performed using:

  • ^1H NMR spectroscopy to confirm chemical structure.
  • Mass spectrometry for molecular weight confirmation.
  • Melting point determination for purity assessment.

Summary of Physical Data from Related Morpholine Derivatives

A study synthesizing morpholine derivatives related to benzyl-substituted morpholines reported the following physical data for similar compounds:

Compound Code Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
3I C20H30N2O4 362.4 67-69 83
3J C20H24N2O4 356.4 73-74 80
3K C22H27NO5 385.4 55-57 87
3L C23H29NO4 383.4 79-81 92
3M C20H23NO4 341.4 47-49 80

These data indicate that high yields and good purity are achievable with proper synthetic protocols.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-benzylmorpholin-3-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Methyl 2-(4-benzylmorpholin-3-yl)acetate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules, making it valuable in the development of new compounds.

Asymmetric Synthesis

  • The compound's chiral center can be utilized in asymmetric synthesis, enabling the production of enantiopure compounds essential for pharmaceuticals. This application is particularly relevant in creating drugs with specific biological activities.

Biological Applications

Antimicrobial Properties

  • Research has indicated that morpholine derivatives, including this compound, exhibit antimicrobial properties. Studies suggest potential efficacy against various bacterial strains, positioning this compound as a candidate for antibiotic development .

Thrombin Inhibition

  • This compound is recognized for its role as an intermediate in synthesizing thrombin inhibitors, crucial for managing thromboembolic disorders. The (R)-enantiomer has shown higher efficacy and selectivity compared to its (S)-counterpart, making it particularly valuable in anticoagulant drug development .

Pharmaceutical Development

Drug Development Intermediate

  • This compound is being explored as an active pharmaceutical ingredient (API) or intermediate in the synthesis of various drug candidates. Its structural properties make it suitable for developing compounds targeting diseases such as cancer and cardiovascular disorders.

Case Study: Thrombin Inhibitors

  • A notable case study involves the optimization of this compound for thrombin inhibition. Research has demonstrated that it binds effectively to thrombin's active site, inhibiting its enzymatic activity. This interaction is critical for understanding structure-activity relationships in drug design.

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized to produce specialty chemicals with desired properties. Its applications extend to materials science, where it may contribute to developing chiral liquid crystals or polymers.

Data Table: Comparative Analysis of Morpholine Derivatives

Compound NameStructure FeaturesPrimary Application
This compoundMorpholine ring with benzyl and acetate groupsAnticoagulant drug synthesis
Morpholin-4-yl-acetic acidLacks benzyl groupGeneral organic synthesis
2-Morpholinoacetic acid hydrochlorideHydrochloride salt formPharmaceutical intermediates
4-MethylmorpholineContains methyl instead of benzylVarious chemical syntheses

Mechanism of Action

The mechanism by which Methyl 2-(4-benzylmorpholin-3-yl)acetate exerts its effects depends on its specific application. For example, in biological studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Ethyl Ester Analog: (S)-Ethyl 2-(4-Benzylmorpholin-3-yl)acetate

Structural Differences: The ethyl ester variant (CAS 1799439-16-9) replaces the methyl ester with an ethyl group, resulting in a molecular formula of C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . Key Comparisons:

  • Applications : Used as a protein degrader building block, suggesting utility in targeted protein degradation (PROTACs) .
  • Safety : Exhibits moderate toxicity (H302: harmful if swallowed; H315/H319: skin/eye irritation) .
Property Methyl Ester (Hypothetical) Ethyl Ester (CAS 1799439-16-9)
Molecular Formula C₁₄H₁₉NO₃ C₁₅H₂₁NO₃
Molecular Weight (g/mol) 249.30 (estimated) 263.33
Ester Group Methyl Ethyl
Purity Not reported 98%

Stereoisomers: (R)- vs. (S)-Enantiomers

The R-enantiomer (CAS 917572-30-6) shares the same molecular formula as the methyl ester but differs in stereochemistry at the morpholine ring . Enantiomeric differences can lead to divergent biological activities, metabolic pathways, and toxicity profiles, underscoring the importance of chiral resolution in drug development.

Heterocyclic Variants

  • Piperidine Derivatives : Ethyl 6-phenylpiperidine-2-carboxylate (CAS 1137664-24-4) replaces the morpholine oxygen with a methylene group, reducing hydrogen-bonding capacity and altering solubility .
  • Thiadiazole- and Triazole-Containing Analogs: Compounds like ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-86-3) introduce sulfur-containing heterocycles, which may enhance electronic properties and binding affinity to biological targets .
Compound Class Key Feature Potential Impact
Morpholine Derivatives Oxygen in ring (hydrogen bonding) Improved solubility and target interaction
Piperidine Derivatives Methylene group in ring Increased lipophilicity
Thiadiazole Derivatives Sulfur-containing heterocycle Enhanced electronic properties

Ester Group Variations

  • ester prodrugs).
  • Bulky Esters : Compounds like neopentyl or isobutyl esters () may exhibit prolonged half-lives due to slower esterase-mediated hydrolysis.

Biological Activity

Methyl 2-(4-benzylmorpholin-3-yl)acetate, commonly referred to as (R)-(4-benzylmorpholin-3-yl)-acetic acid methyl ester, is a compound of significant interest in pharmaceutical research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which is a common structural motif in many biologically active compounds. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

1. Thrombin Inhibition

One of the most notable biological activities of this compound is its role as a precursor for thrombin inhibitors. Thrombin is a key enzyme in the coagulation cascade, and its inhibition is crucial for managing thromboembolic disorders. The (R)-enantiomer of this compound has demonstrated higher efficacy and selectivity compared to its (S)-counterpart, making it a valuable candidate for further development in anticoagulant therapies.

Table 1: Comparison of Enantiomers in Thrombin Inhibition

EnantiomerEfficacySelectivity
(R)HighHigh
(S)LowLow

The mechanism by which this compound exerts its biological effects involves strong interactions with the active site of thrombin. Studies have shown that this compound binds effectively to thrombin, inhibiting its enzymatic activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

3. Applications in Drug Development

Research indicates that derivatives of this compound can serve as building blocks for the synthesis of novel drug candidates targeting various diseases, including cancer and neurological disorders. The morpholine structure is particularly useful in creating compounds with enhanced biological profiles due to its ability to modulate enzyme activity and receptor binding .

Case Studies and Research Findings

Several studies have explored the biological activity of morpholine derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that morpholine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation, highlighting the potential of these compounds in cancer therapy .
  • Antimicrobial Properties : Research has shown that compounds with similar structures possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. This suggests that this compound could be explored for antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-benzylmorpholin-3-yl)acetate, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with morpholine derivatives. For example, 4-benzylmorpholine-3-carboxylic acid derivatives (e.g., CAS 1219426-63-7) can be esterified using methyl chloroacetate under basic conditions (e.g., DMF with K₂CO₃). Reaction monitoring via TLC or HPLC is critical to optimize yield and purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
  • Key Considerations : Control reaction temperature (40–60°C) to avoid side reactions like over-alkylation. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can the purity and structural identity of this compound be validated?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm the presence of the benzyl group (δ 7.2–7.4 ppm, multiplet) and the methyl ester (δ 3.6–3.7 ppm, singlet). Compare with literature data for similar morpholine esters (e.g., Figure S6 in ).
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
  • Elemental Analysis : Verify C, H, N, and O content within ±0.3% of theoretical values .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate logP (lipophilicity) and pKa using software like Gaussian or COSMO-RS. Compare predicted logP (~1.5–2.0) with experimental HPLC retention times .
  • Molecular Dynamics Simulations : Assess solubility in solvents like DMSO or methanol, guided by experimental data (e.g., notes methanol solubility for analogous esters).

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be analyzed and controlled?

  • Methodology :

  • X-ray Crystallography : Use SHELX ( ) or WinGX ( ) to resolve crystal structures of intermediates. For example, demonstrates how SHELXL refines anisotropic displacement parameters for heterocyclic esters.
  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol to separate enantiomers, if racemization occurs during synthesis .
    • Data Contradiction Analysis : Discrepancies between predicted and observed optical rotation may arise from residual solvents in crystals. Re-crystallize from ethyl acetate/hexane and re-analyze .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Methodology :

  • Hepatic Microsome Assays : Incubate the compound with rat or human liver microsomes (). Monitor degradation via LC-MS/MS, focusing on ester hydrolysis (e.g., detection of free carboxylic acid metabolites).
  • Enzyme Kinetics : Calculate t1/2t_{1/2} and KmK_m using Michaelis-Menten models. Compare with structurally similar esters (e.g., : methyl pyrimidinyl acetate, t1/2t_{1/2} ~30–60 min).

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

  • Methodology :

  • Analog Synthesis : Modify the benzyl or morpholine moieties (e.g., replace benzyl with substituted aryl groups). Use ’s protocol for coupling reactions with mercaptoacetic acid to generate thiazolidinone derivatives.
  • 3D-QSAR Modeling : Build CoMFA/CoMSIA models using alignment data from X-ray structures ( ). Corrogate electronic (HOMO/LUMO) and steric features with bioactivity data (e.g., IC₅₀ in enzyme assays) .

Analytical and Technical FAQs

Q. What are the best practices for resolving conflicting NMR or crystallographic data for this compound?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR assignments with 13C^{13}C-NMR and DEPT-135 (e.g., ’s 13C^{13}C-NMR protocol for methyl esters). For crystallography, use SHELXL’s TWIN/BASF commands ( ) to refine twinned crystals.
  • Data Reconciliation : If NMR integration ratios conflict with stoichiometry (e.g., due to dynamic effects), perform variable-temperature NMR (25–50°C) to detect conformational equilibria .

Q. How can reaction byproducts be identified and minimized during scale-up?

  • Methodology :

  • LC-MS Profiling : Identify byproducts (e.g., dimerized esters or dealkylated morpholine) using high-resolution MS. Adjust reaction stoichiometry (e.g., limit excess methyl chloroacetate to <1.2 eq) .
  • Process Optimization : Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF) and catalyst loading. ’s reactive distillation model for methyl acetate production can guide solvent recovery strategies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-benzylmorpholin-3-yl)acetate
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Methyl 2-(4-benzylmorpholin-3-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.